1-{[(2,5-Difluorophenyl)amino]methyl}cyclobutan-1-ol
Description
Properties
IUPAC Name |
1-[(2,5-difluoroanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-8-2-3-9(13)10(6-8)14-7-11(15)4-1-5-11/h2-3,6,14-15H,1,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMCMIRIQGWDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2=C(C=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[(2,5-Difluorophenyl)amino]methyl}cyclobutan-1-ol , also known by its IUPAC name (1R,2R)-2-(2,5-difluoroanilino)cyclobutan-1-ol, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Basic Information
- Molecular Formula : C10H11F2NO
- Molecular Weight : 199.20 g/mol
- CAS Number : 2157905-12-7
- Purity : Typically around 95% .
Structure
The compound features a cyclobutane ring substituted with a difluorophenyl group and an amino group, which is critical for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | (1R,2R)-2-(2,5-difluoroanilino)cyclobutan-1-ol |
| InChI Key | ZNEJERMUKHETRF-PSASIEDQSA-N |
| Canonical SMILES | C1CC(C1NC2=C(C=CC(=C2)F)F)O |
Research indicates that compounds similar to this compound can influence various biological pathways:
- Antioxidant Activity : Some studies have shown that related compounds exhibit antioxidant properties, which can mitigate oxidative stress in cells .
- Cellular Signaling : The presence of the difluorophenyl group may enhance binding affinity to specific receptors involved in cellular signaling pathways.
Study 1: Antioxidant Effects
A study investigated the antioxidant capacity of various compounds including derivatives of cyclobutanol. Results indicated that certain structural modifications significantly enhanced their ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .
Study 2: Cellular Response Modulation
Another research focused on the modulation of cellular responses via receptor interaction. The findings highlighted that compounds similar to this compound could effectively alter gene expression linked to stress responses in human cell lines .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with other related compounds is presented below:
| Compound | Antioxidant Activity | Cellular Response Modulation |
|---|---|---|
| This compound | Moderate | High |
| Related Cyclobutanol Derivative A | High | Moderate |
| Related Cyclobutanol Derivative B | Low | High |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s closest structural analogues include:
1-[Amino-(4-fluorophenyl)methyl]cyclobutan-1-ol (CAS 1402152-75-3): Differs in the fluorine substitution pattern (4-fluoro vs. 2,5-difluorophenyl) .
1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol (CAS 2169432-27-1): Replaces the aromatic fluorophenyl group with an aliphatic 4-aminobutyl chain .
Physicochemical Properties
Key Observations :
- The 4-aminobutyl analogue has a lower molecular weight (172.27 g/mol) and lacks aromaticity, which may reduce lipophilicity compared to the fluorophenyl-containing compounds.
Preparation Methods
Reductive Amination Route
The most common and efficient method to prepare 1-{[(2,5-Difluorophenyl)amino]methyl}cyclobutan-1-ol involves reductive amination, summarized as follows:
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclobutanone + 2,5-difluoroaniline | Condensation in anhydrous solvent (e.g., methanol or ethanol) under acidic or neutral conditions | 85-90 | Formation of imine intermediate |
| 2 | Reducing agent (NaBH4 or NaBH3CN) | Reduction of imine to amine at 0-25 °C | 80-95 | Sodium cyanoborohydride preferred for selectivity |
| 3 | Work-up: Extraction and washing | Organic layer washed with aqueous NaHCO3, water, and brine | - | Removes impurities and side products |
| 4 | Purification by column chromatography | Gradient elution using hexane/ethyl acetate or methanol mixtures | 75-85 | Isolates pure this compound |
This reductive amination is favored due to its straightforwardness, mild conditions, and high selectivity for the secondary amine formation.
Alternative Synthetic Approaches
- Nucleophilic substitution of halomethylcyclobutanol derivatives with 2,5-difluoroaniline under basic conditions has been reported but is less common due to lower yields and side reactions.
- Catalytic hydrogenation of imine intermediates using Pd/C under hydrogen atmosphere can also be employed, but requires careful control to avoid over-reduction or ring saturation.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Solvent | Methanol, ethanol, or t-butanol | Influences solubility and imine formation rate |
| Temperature | 0 to 25 °C | Lower temperature favors selectivity in reduction step |
| pH | Slightly acidic to neutral | Acidic conditions promote imine formation |
| Reducing agent ratio | 1.1 to 1.5 equivalents | Excess ensures complete reduction |
| Reaction time | 12 to 24 hours | Longer times improve conversion but may increase side reactions |
Purification and Characterization
- Column chromatography on silica gel with gradient elution (hexane to ethyl acetate or methanol mixtures) is standard to achieve high purity.
- Washing organic layers with saturated sodium bicarbonate removes acidic impurities.
- Drying over sodium sulfate and concentration under reduced pressure yields the crude product.
- Final product purity is confirmed by NMR spectroscopy , mass spectrometry , and melting point analysis .
Research Findings and Data Summary
Q & A
Basic: What are the key challenges in synthesizing 1-{[(2,5-Difluorophenyl)amino]methyl}cyclobutan-1-ol, and how can reaction conditions be optimized?
Answer:
Synthesis challenges include managing steric hindrance from the cyclobutane ring and ensuring regioselective introduction of the 2,5-difluorophenylamino group. Optimization strategies:
- Temperature Control: Lower temperatures (0–5°C) during cyclobutane ring formation reduce side reactions like ring-opening .
- Catalytic Systems: Use palladium-based catalysts for efficient coupling of the fluorophenylamino moiety, as demonstrated in analogous cyclobutanol syntheses .
- Purification: Employ flash chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product from byproducts like unreacted amines .
Basic: What analytical techniques are most effective for confirming stereochemical purity and structural integrity?
Answer:
- NMR Spectroscopy: H and C NMR can resolve cyclobutane ring strain effects and confirm the position of fluorine atoms via coupling patterns .
- HPLC-MS: Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) ensures purity >95%, while MS confirms molecular weight (expected m/z: 253.3) .
- X-ray Crystallography: Critical for absolute stereochemical confirmation, especially if chiral centers are introduced during synthesis .
Advanced: How do fluorine substituent positions influence binding affinity and metabolic stability?
Answer:
- Binding Affinity: The 2,5-difluoro pattern enhances π-π stacking with aromatic residues in target proteins (e.g., kinases), as seen in fluorophenyl-containing analogs .
- Metabolic Stability: Fluorine at the 2-position reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vitro. Compare with mono-fluorinated analogs using liver microsome assays .
- Lipophilicity: LogP calculations (e.g., using ChemAxon) show fluorine substitution balances solubility and membrane permeability .
Advanced: What in vitro/in vivo models are suitable for pharmacological evaluation?
Answer:
- In Vitro:
- Enzyme Inhibition Assays: Use fluorescence polarization for kinases or GPCRs, with IC determination via dose-response curves .
- Cell-Based Models: Primary human hepatocytes assess toxicity (LD), while cancer cell lines (e.g., HCT-116) evaluate antiproliferative effects .
- In Vivo:
- Rodent PK Studies: Monitor plasma concentration-time profiles after oral administration (dose: 10 mg/kg) to calculate bioavailability .
- Xenograft Models: Evaluate antitumor efficacy in nude mice bearing human tumor xenografts .
Advanced: How can computational methods predict target interactions, and what are their limitations?
Answer:
- Molecular Docking: Software like AutoDock Vina predicts binding modes to targets (e.g., β-secretase). Use the compound’s 3D structure (optimized with DFT) for accurate docking .
- Limitations:
- Solvent Effects: Implicit solvent models may overlook explicit water-mediated interactions.
- Conformational Flexibility: Cyclobutane ring strain may alter binding poses not captured in rigid docking .
- MD Simulations: Run 100-ns trajectories in GROMACS to validate stability of predicted complexes .
Data Analysis: How should discrepancies in biological activity data be addressed?
Answer:
- Source Identification: Check for impurities (HPLC purity <95%) or stereoisomeric contamination (e.g., cis/trans cyclobutane isomers) .
- Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. Cross-validate with orthogonal assays (SPR vs. fluorescence) .
- Statistical Analysis: Apply multivariate regression to isolate variables (e.g., cell passage number, solvent DMSO%) contributing to outliers .
Advanced: What SAR strategies enhance selectivity for this compound’s analogs?
Answer:
- Aminomethyl Modifications: Replace the methyl group with bulkier substituents (e.g., isopropyl) to improve selectivity for hydrophobic binding pockets. Compare IC shifts across target panels .
- Cyclobutanol Ring: Introduce electron-withdrawing groups (e.g., Cl) at the 3-position to modulate ring strain and hydrogen-bonding capacity .
- Fluorine Substitution: Test 2,4- vs. 2,5-difluoro analogs in ADME assays to optimize metabolic stability without sacrificing potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
